Imidazo[1,2-A]pyrazin-2-amine
Description
Historical Context of Fused Heterocycles in Drug Discovery
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are pervasive in nature and synthetic chemistry. nih.gov A significant majority of FDA-approved drugs, over 85%, feature a heterocyclic framework, with nitrogen-containing heterocycles being particularly prevalent. nih.govnih.gov The fusion of these heterocyclic rings to create more complex, rigid structures has been a long-standing strategy in drug design. This approach allows for the creation of unique three-dimensional arrangements that can interact with biological targets with high affinity and selectivity. Many established drugs and biologically active molecules, including alkaloids, antibiotics, and hormones, are built upon fused heterocyclic scaffolds. nih.gov
Significance of Bridgehead Nitrogen Heterocycles
A notable subclass of fused heterocycles is the bridgehead nitrogen heterocycles, where a nitrogen atom is located at a position where two rings are joined. researchgate.net These structures are of particular interest in medicinal chemistry due to their unique three-dimensional configurations, which contribute to scaffold complexity. nih.gov The rigid nature of bridgehead systems can positively influence the pharmacokinetic properties of drug candidates by enhancing metabolic stability and reducing lipophilicity. nih.gov Furthermore, the conformational constraints imposed by the bridgehead nitrogen can lead to improved binding interactions with enzymes and receptors. nih.gov The synthesis of these complex molecules has been a focus of organic chemistry, with various methods developed to facilitate their construction. researchgate.net
Imidazo[1,2-A]pyrazine (B1224502) as a Privileged Scaffold and Deazapurine Analogue
The imidazo[1,2-a]pyrazine ring system, formed by the fusion of an imidazole (B134444) and a pyrazine (B50134) ring, has emerged as a "privileged scaffold" in medicinal chemistry. tsijournals.comtsijournals.comresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for the development of a wide array of therapeutic agents. tsijournals.comtsijournals.com The unique arrangement of the fused rings and the nitrogen atoms within the imidazo[1,2-a]pyrazine core contribute to its ability to engage in various non-covalent interactions with biological macromolecules.
Furthermore, the imidazo[1,2-a]pyrazine scaffold is considered a structural analogue of deazapurines. tsijournals.comnih.gov This structural similarity allows these compounds to mimic endogenous purines and interact with biological pathways that are regulated by purinergic signaling. This mimicry is a key factor in their broad spectrum of pharmacological activities.
Overview of Diverse Pharmacological Activities Associated with Imidazo[1,2-A]pyrazine Derivatives
The versatility of the imidazo[1,2-a]pyrazine scaffold is underscored by the wide range of pharmacological activities exhibited by its derivatives. tsijournals.comtsijournals.comdergipark.org.tr These compounds have been investigated for numerous therapeutic applications, demonstrating potential as anti-inflammatory, antimicrobial, antibacterial, anticancer, and antiproliferative agents. tsijournals.comtsijournals.comdergipark.org.trnih.govjocpr.com The specific biological activity of a particular derivative is often dictated by the nature and position of substituents on the core imidazo[1,2-a]pyrazine ring system. tsijournals.comtsijournals.com
Anti-inflammatory Activities
Derivatives of imidazo[1,2-a]pyrazine have shown significant promise as anti-inflammatory agents. nih.govniscpr.res.in Research has demonstrated that these compounds can modulate inflammatory pathways, offering potential for the treatment of various inflammatory conditions. For instance, some derivatives have been found to inhibit the production of pro-inflammatory cytokines. nih.gov The anti-inflammatory potential of these compounds is often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. nih.govniscpr.res.in
A study focused on imidazo[1,2-a]pyrazine derivatives with a carboxylic, acetic, or alpha-methylacetic moiety on the imidazole ring revealed considerable anti-inflammatory activity. nih.gov Another research effort that involved the synthesis of imidazo[1,2-a]pyrazinyl benzamides and acetamides also reported significant anti-inflammatory properties, with the pyrazine-containing compounds showing better activity than their pyridine (B92270) counterparts. niscpr.res.in Furthermore, a series of heterocycloalkynylbenzimides, including an imidazo[1,2-a]pyrazine derivative, were designed to co-inhibit Discoidin-domain receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drugs. nih.gov One compound, in particular, demonstrated potent inhibition of these kinases and exhibited in vivo anti-inflammatory effects in a mouse model of acute lung injury. nih.gov
| Compound/Derivative Class | Research Finding |
| Imidazo[1,2-a]pyrazine 2-acetic acid and related derivatives | Displayed considerable anti-inflammatory activity in preclinical tests. nih.gov |
| Imidazo[1,2-a]pyrazinyl benzamides and acetamides | Showed significant anti-inflammatory activity, with pyrazine derivatives being more potent than pyridine derivatives. niscpr.res.in |
| 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (Compound 5n) | Potently inhibited DDR1 and DDR2 kinases and showed in vivo anti-inflammatory effects in an acute lung injury model. nih.gov |
| Imidazo[1,2-a]pyridine (B132010) derivative (MIA) | Exerted anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov |
Antimicrobial and Antibacterial Properties
The imidazo[1,2-a]pyrazine scaffold has also been a fruitful source of new antimicrobial and antibacterial agents. tsijournals.comtsijournals.comjocpr.com Derivatives have been synthesized and evaluated against a range of microbial pathogens, including various Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govresearchgate.netjocpr.com The antimicrobial efficacy of these compounds is often linked to their ability to inhibit essential microbial processes or disrupt cellular structures.
In one study, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and tested for their antimicrobial activity, with some compounds showing a greater degree of antibacterial activity against Bacillus subtilis and excellent growth inhibitory activity against Staphylococcus aureus and E. coli. jocpr.com Another research paper described the synthesis of novel imidazo[1,2-a]pyrazine derivatives and their evaluation for antimicrobial properties, where some compounds displayed pronounced antibacterial activity against Staphylococcus aureus. tsijournals.com Additionally, a series of imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives were synthesized and showed superior activities against various microbial strains compared to standard drugs. researchgate.net
| Derivative Series | Target Microorganisms | Key Findings |
| N-[2-(3-methoxyphenyl)imidazo[1,2-a]pyrazine-8-yl] substituted benzene (B151609) sulfonohydrazide derivatives | Bacillus subtilis, Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus | Several compounds showed excellent antibacterial and antifungal activity. jocpr.com |
| 2,3,8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives | Staphylococcus aureus, E. coli, Candida albicans, Aspergillus niger | Some compounds displayed pronounced antibacterial and excellent antifungal activity. tsijournals.comtsijournals.com |
| Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives | E. coli, P. aeruginosa, E. aerogenes, B. megaterium, S. aureus, B. subtilis, A. niger, A. flavus | All synthesized compounds displayed superior activities against various microbial strains. researchgate.net |
| Imidazo[1,2-a]pyrimidine (B1208166) chalcone (B49325) derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes | Showed excellent to good activity against the tested bacterial strains. derpharmachemica.com |
Anticancer and Antiproliferative Potentials
A significant area of research for imidazo[1,2-a]pyrazine derivatives is in the field of oncology. researchgate.netnih.goviiarjournals.orgnih.govrsc.orgrsc.org Numerous studies have highlighted the potent anticancer and antiproliferative activities of these compounds against a variety of cancer cell lines. iiarjournals.orgnih.govrsc.orgrsc.org The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, and the induction of apoptosis (programmed cell death). nih.goviiarjournals.orgnih.gov
For example, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized, and one compound was found to display cytostatic activity against a non-small cell lung cancer (NSCLC) cell line, potentially through the reactivation of the p53 tumor suppressor protein. nih.goviiarjournals.org In another study, novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors, with one compound exhibiting strong inhibitory effects against HCT-116 colon cancer cells. nih.gov Furthermore, a series of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives were developed as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in many cancers. nih.gov
| Compound/Derivative Series | Cancer Cell Lines | Mechanism/Key Findings |
| (Imidazo[1,2-a]pyrazin-6-yl)ureas | Non-small cell lung cancer (NSCLC) | Displayed cytostatic activity; potential reactivation of mutant p53. nih.goviiarjournals.org |
| Imidazo[1,2-a]pyrazine derivatives (TB-25) | HepG-2, HCT-116, A549, MDA-MB-231 | Potent tubulin polymerization inhibitor; induced G2/M cell cycle arrest and apoptosis. nih.gov |
| Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines | Various cancer cell lines | Excellent dual PI3K/mTOR inhibitory activity. nih.gov |
| Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine derivatives | Hep-2, HepG2, MCF-7, A375 | Significant anticancer activities, with one compound showing promising IC50 values. rsc.orgrsc.org |
Antioxidant Activities
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their potential as antioxidant agents. While specific studies focusing solely on the antioxidant properties of imidazo[1,2-a]pyrazin-2-amine are limited in the initial search results, the broader class of imidazo[1,2-a]pyrazines has shown promise in this area. The mechanism of action is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in numerous disease pathologies. Further research into the structure-activity relationships is necessary to optimize the antioxidant potency of this class of compounds.
Antileishmanial and Antiparasitic Activities
The imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of new antileishmanial and antiparasitic drugs. Compounds containing this heterocyclic system have demonstrated activity against various parasites. The broad applicability of fused nitrogen heterocyclic compounds, including imidazo[1,2-a]pyrazines, in treating parasitic infections is an active area of research. researchgate.net
Antituberculosis Activities
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antituberculosis agents. The related imidazo[1,2-a]pyridine scaffold has shown significant promise, with some analogues exhibiting potent activity against resistant strains of tuberculosis. rsc.org This success has spurred interest in exploring the potential of imidazo[1,2-a]pyrazines as well. Research has demonstrated that modifications to the imidazo[1,2-a]pyridine core can lead to compounds with impressive minimum inhibitory concentrations (MIC) against M. tuberculosis. rsc.org For instance, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides displayed excellent in vitro activity. rsc.org
Antiviral Activities, including SARS-CoV and SARS-CoV-2 Main Protease Inhibition
Imidazo[1,2-a]pyrazine derivatives have been recognized for their antiviral properties. researchgate.netresearchgate.net The versatility of this scaffold allows for its application in targeting various viral proteins. In the context of the COVID-19 pandemic, significant research efforts have been directed towards identifying inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. The imidazo[1,2-a]pyrazine scaffold has been explored as a potential starting point for the design of such inhibitors.
Neuroprotective Effects
The therapeutic potential of imidazo[1,2-a]pyrazine derivatives extends to the central nervous system, where they have been investigated for neuroprotective effects. One area of focus has been the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial for synaptic plasticity and neurotransmission. A series of imidazo[1,2-a]pyrazines were identified as potent and selective negative modulators of AMPARs associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov While these initial leads had challenges with high in vivo clearance, this research highlights the potential of the scaffold in developing treatments for neurological disorders. nih.gov
Other Therapeutic Applications
The broad utility of the imidazo[1,2-a]pyrazine scaffold is further evidenced by its exploration in a wide range of other therapeutic areas. researchgate.net These include:
Antiulcer activity: The structural features of imidazo[1,2-a]pyrazines have been leveraged in the search for new antiulcer agents.
Cardiac stimulating effects: Certain derivatives have been investigated for their potential to stimulate cardiac function.
Antidepressant and anxiolytic properties: The scaffold has been explored for its potential to modulate central nervous system pathways involved in depression and anxiety. researchgate.net
Phosphodiesterase (PDE) inhibition: PDE enzymes are important drug targets, and imidazo[1,2-a]pyrazine derivatives have shown inhibitory activity against them.
Smooth muscle relaxant effects: The potential of these compounds to relax smooth muscle has been a subject of investigation.
Antidiabetic and anticonvulsant activities: The diverse biological profile of this scaffold has led to its evaluation for antidiabetic and anticonvulsant properties. researchgate.net
Below is a table summarizing some of the research findings for imidazo[1,2-a]pyrazine derivatives:
| Compound Class | Therapeutic Target/Application | Key Findings |
| Imidazo[1,2-a]pyrazines | AMPAR Negative Modulators | Identified as potent and selective modulators, though with high in vivo clearance. nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Showed excellent in vitro activity against M. tuberculosis. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTYVPZQTIYWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289267-53-3 | |
| Record name | imidazo[1,2-a]pyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Imidazo 1,2 a Pyrazin 2 Amine and Its Derivatives
Classical Synthesis Routes for Imidazo[1,2-A]pyrazines
The traditional and most common approach to the synthesis of the imidazo[1,2-a]pyrazine (B1224502) ring system involves the condensation of a 2-aminopyrazine (B29847) with a suitable three-carbon synthon, typically an α-haloketone.
Condensation of α-haloketones with 2-aminopyrazines
The reaction of 2-aminopyrazines with α-haloketones is a well-established method for the preparation of imidazo[1,2-a]pyrazines. bio-conferences.org This reaction, often referred to as the Tschitschibabin reaction, proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.
The mechanism of this condensation reaction begins with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrazine on the electrophilic carbon of the α-haloketone. ucl.ac.uk This initial step results in the formation of a quaternary ammonium (B1175870) salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system. ucl.ac.uk
The reaction conditions for this synthesis can vary, with different solvents and bases being employed to optimize the yield. For instance, the condensation between 2-(bromoacetyl)naphthalene and 2-amino-3-chloropyrazine (B41553) has been studied under various conditions, with the use of triethylamine (B128534) (Et3N) as a base in 1,4-dioxane (B91453) as a solvent showing improved yields compared to sodium bicarbonate (NaHCO3) in ethanol. ucl.ac.uk
Advanced Synthetic Strategies for Imidazo[1,2-A]pyrazin-2-amine Frameworks
In addition to the classical methods, several advanced synthetic strategies have been developed for the efficient construction of the this compound scaffold. These modern techniques often involve multicomponent reactions or novel oxidative cyclization methods, offering advantages such as operational simplicity, higher yields, and the ability to generate molecular diversity.
Sequential Addition of Arylamines to Nitriles and I2/KI-Mediated Oxidative C-N Bond Formation
A novel and practical strategy for the construction of the related imidazo[1,2-a]pyridin-2-amine (B1245913) framework has been developed, which can be conceptually applied to the synthesis of imidazo[1,2-a]pyrazin-2-amines. nih.gov This sequential approach involves the addition of arylamines to nitriles to form an intermediate amidine, which then undergoes an I2/KI-mediated oxidative C-N bond formation without the need for purification of the intermediate. nih.govresearchgate.net
This operationally simple synthetic process provides a facile route to a variety of 2-amino substituted imidazo[1,2-a]pyridines and is applicable to other related heterocyclic compounds. nih.gov The key step is the iodine-mediated oxidative cyclization, which facilitates the formation of the imidazole (B134444) ring. This method is advantageous as it avoids the use of harsh reagents and allows for the synthesis to be carried out in a scalable fashion. nih.gov
One-Pot Three-Component Condensations
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of this compound derivatives.
A straightforward and efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives involves the three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide. nih.gov This reaction is effectively catalyzed by molecular iodine at room temperature. nih.gov
The plausible mechanism for this reaction begins with the condensation of 2-aminopyrazine with the aryl aldehyde to form an imine intermediate. The iodine catalyst then activates this imine, facilitating the nucleophilic addition of the isocyanide to create an iminium ion. A subsequent [4+1] cycloaddition leads to the formation of the imidazo[1,2-a]pyrazine ring system. nih.gov This methodology offers good yields and the advantage of being performed at room temperature. nih.gov
Table 2: Examples of Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Aryl Aldehyde | Isocyanide | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine | 85 | nih.gov |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine | 82 | nih.gov |
| 4-Methylbenzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(p-tolyl)imidazo[1,2-a]pyrazin-3-amine | 78 | nih.gov |
| Benzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine | 75 | nih.gov |
The Ugi reaction is a versatile multicomponent reaction that can be adapted for the synthesis of this compound derivatives. beilstein-journals.org Ugi-type reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. However, variations of this reaction can be employed for the synthesis of N-fused aminoimidazoles.
In the context of imidazo[1,2-a]pyrazine synthesis, a special type of Ugi reaction, which can be considered a [1+4] cyclization or an insertion reaction of an isocyanide with a C=N-C=N bond system, can be utilized. fu-berlin.de The reaction proceeds via the formation of an iminium species from the condensation of 2-aminopyrazine and an aldehyde. This is followed by the nucleophilic attack of the isocyanide to form a nitrilium ion. The pyrazine (B50134) nitrogen then attacks the nitrilium ion in a 5-exo-dig cyclization, leading to the bicyclic product after rearomatization. fu-berlin.de This approach allows for the rapid generation of a library of substituted imidazo[1,2-a]pyrazin-2-amines. beilstein-journals.org
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone in modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of Imidazo[1,2-a]pyrazine chemistry, these reactions are pivotal for introducing diverse functional groups, which is essential for developing new derivatives with potential applications in medicinal chemistry and material science. wesleyan.edu
Amino- or Alkoxycarbonylation
Palladium-catalyzed carbonylation reactions provide a direct route to introduce carbonyl-containing functionalities, such as amides and esters, onto the heterocyclic framework. This transformation typically involves the reaction of a halo-imidazo[1,2-a]pyrazine with carbon monoxide and a nucleophile (an amine for aminocarbonylation or an alcohol for alkoxycarbonylation) in the presence of a palladium catalyst and a suitable ligand.
The synthesis of amides and esters from 2-iodo-imidazo[1,2-a]pyridine, a closely related scaffold, demonstrates the utility of this method. researchgate.net The reaction proceeds by oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion and subsequent nucleophilic attack by the amine or alcohol, and finally reductive elimination to yield the product and regenerate the catalyst.
Table 1: Examples of Palladium-Catalyzed Carbonylation of Iodo-Imidazo-Heterocycles Note: Data is illustrative of the methodology, based on reactions with the imidazo[1,2-a]pyridine (B132010) scaffold.
| Entry | Nucleophile | Catalyst/Ligand | Product Type |
|---|---|---|---|
| 1 | Morpholine (B109124) | Pd(OAc)₂ / Xantphos | Amide |
| 2 | Piperidine | Pd(OAc)₂ / Xantphos | Amide |
| 3 | Methanol | Pd(OAc)₂ / dppf | Ester (Methyl) |
Palladium-Catalyzed C-N Coupling Reactions
The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. youtube.com This reaction has been widely applied in the synthesis of nitrogen-containing heterocycles and medicinally relevant compounds. wesleyan.eduacs.org The transformation enables the coupling of aryl halides or triflates with a wide range of primary and secondary amines.
In the synthesis of Imidazo[1,2-a]pyrazine derivatives, this method is employed to introduce amino substituents at specific positions on the heterocyclic core, typically by coupling an amine with a bromo- or chloro-imidazo[1,2-a]pyrazine. The choice of palladium precatalyst, ligand, and base is critical for achieving high efficiency and broad substrate scope. mit.edu For instance, bulky biarylphosphine ligands are often necessary to promote these challenging cross-coupling reactions. mit.edu This methodology provides a powerful alternative to traditional nucleophilic aromatic substitution (SNAr) reactions, especially with less activated heterocyclic systems. acs.org
Table 2: Illustrative Conditions for Pd-Catalyzed C-N Coupling
| Aryl Halide Substrate | Amine Partner | Catalyst System (Illustrative) | Base | Solvent |
|---|---|---|---|---|
| Bromo-Imidazo[1,2-a]pyrazine | Primary Aliphatic Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOt-Bu | Toluene |
| Chloro-Imidazo[1,2-a]pyrazine | Secondary Cyclic Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane |
Bromination Reactions
Bromination is a fundamental electrophilic aromatic substitution reaction used to introduce bromine atoms onto the Imidazo[1,2-a]pyrazine scaffold. The resulting bromo-derivatives are versatile synthetic intermediates, serving as precursors for a variety of cross-coupling reactions to introduce further complexity. nih.gov
Regioselective Bromination via N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the regioselective bromination of electron-rich heterocyclic systems. For the Imidazo[1,2-a]pyrazine core, electrophilic substitution is strongly directed to the five-membered imidazole ring. Theoretical and experimental studies show that bromination occurs preferentially at the C-3 position. tsijournals.comstackexchange.com
The reaction of a substituted Imidazo[1,2-a]pyrazine with NBS in a suitable solvent, such as ethanol, leads to the corresponding 3-bromo derivative. tsijournals.com This regioselectivity can be rationalized by examining the stability of the Wheland intermediate formed upon electrophilic attack. Attack at C-3 results in a more stable cationic intermediate where the aromaticity of the six-membered pyrazine ring is maintained. stackexchange.com
Table 3: Regioselective Bromination with NBS
| Starting Material | Reagent | Solvent | Product | Ref. |
|---|---|---|---|---|
| 2-Amino-5-methyl-pyrazine | NBS | Ethanol | 2-Amino-3-bromo-5-methyl-pyrazine | tsijournals.com |
| 2,8-disubstituted-imidazo[1,2-a]pyrazine | NBS | Not Specified | 3-Bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine | tsijournals.com |
Reduction of Imidazo[1,2-A]pyrazines
The reduction of the heterocyclic core is a key strategy for accessing saturated or partially saturated analogues, which can exhibit distinct pharmacological properties compared to their aromatic counterparts.
Partial Reduction to Tetrahydroimidazo[1,2-A]pyrazines
The partial reduction of the pyrazine ring within the Imidazo[1,2-a]pyrazine system leads to the formation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives. These compounds are of significant interest, with some derivatives identified as inhibitors of Gαq proteins. nih.gov The synthesis of these reduced scaffolds often involves multi-step sequences. A common approach involves the construction of a dipeptide precursor followed by cyclization and reduction steps. For example, the synthesis can be achieved through methods like the Davidson cyclization, which involves the condensation of a dipeptide with an orthoester to form the imidazole ring, followed by reduction of the pyrazine portion of the molecule. nih.gov
The specific conditions for the reduction step depend on the nature of the substrate and the desired outcome. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common method for reducing the pyrazine ring.
Table 4: Synthesis of Tetrahydroimidazo[1,2-a]pyrazine Derivatives
| Precursor Type | Key Synthetic Step | Resulting Scaffold | Ref. |
|---|
Exploration of 2-Aryl Imidazo[1,2-A]pyrazin-8-amine Synthesis
The synthesis of 2-Aryl Imidazo[1,2-A]pyrazin-8-amine derivatives has been explored through various methodologies, primarily focusing on the introduction of the 8-amino group onto a pre-formed imidazo[1,2-a]pyrazine core. Key strategies include nucleophilic aromatic substitution (SNAr) on halogenated precursors and multicomponent reactions.
One prominent method involves the nucleophilic substitution of an 8-bromo or 8-chloro imidazo[1,2-a]pyrazine intermediate with a variety of amines. tsijournals.comnih.gov A general synthetic protocol for this approach begins with the bromination of the pyrazine ring, followed by the construction of the imidazo[1,2-a]pyrazine ring system. tsijournals.com Subsequently, the 8-halo-substituted imidazo[1,2-a]pyrazine is treated with cyclic or acyclic secondary amines, such as morpholine, piperidine, or pyrrolidine, to yield the corresponding 8-amino derivatives. tsijournals.com This substitution is often facile and can be achieved by simple heating, sometimes without the need for a catalyst. tsijournals.com In a specific example, the selective displacement of an 8-chloro group was accomplished by heating the dihalo imidazopyrazine intermediate with an amine in the presence of a base like triethylamine or diisopropylethylamine in a solvent such as acetonitrile. nih.gov
Another approach for the synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction (MCR). rsc.org This method allows for the efficient preparation of various 2-alkyl and aryl-substituted 3,8-diaminoimidazo[1,2-a]pyrazines. rsc.org By utilizing a 2,3-diaminopyrazine (B78566) substrate and a catalyst such as yttrium triflate, this reaction provides a convergent route to these complex molecules. rsc.org
The synthesis of 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives has also been reported. tubitak.gov.trresearchgate.net This synthesis involves reacting 1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazoles with ammonium acetate (B1210297) in acetic acid. tubitak.gov.trresearchgate.net The presence of electron-donating groups at the 8-position has been noted to enhance the reactivity of the heterocycle towards further substitutions. researchgate.net
These synthetic strategies provide versatile pathways to access a range of 2-Aryl Imidazo[1,2-A]pyrazin-8-amine derivatives, which are of interest for their potential biological activities. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Table 1: Synthetic Methodologies for 2-Aryl Imidazo[1,2-A]pyrazin-8-amine Derivatives
| Methodology | Key Reagents and Conditions | Description | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | 8-bromo or 8-chloro-imidazo[1,2-a]pyrazine, various amines, heating. | Displacement of a halogen at the 8-position with an amine nucleophile. | tsijournals.comnih.gov |
| Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction | 2,3-diaminopyrazine, aldehyde, isocyanide, yttrium triflate catalyst. | A one-pot reaction to form multi-substituted 3,8-diaminoimidazo[1,2-a]pyrazines. | rsc.org |
| Cyclization of Substituted Imidazoles | 1-(2-aryl-2-oxoethyl)-2-aryloyl-4,5-diarylimidazoles, ammonium acetate, acetic acid. | Formation of the imidazo[1,2-a]pyrazine ring from a substituted imidazole precursor. | tubitak.gov.trresearchgate.net |
Green Chemistry Approaches in Imidazo[1,2-A]pyrazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrazines. These approaches aim to develop more environmentally friendly and efficient synthetic methods by reducing waste, avoiding hazardous substances, and improving energy efficiency.
One notable green approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents. For instance, the Groebke–Blackburn–Bienaymé reaction for the synthesis of substituted imidazo[1,2-a]pyrazines has been successfully carried out in eucalyptol, a green solvent. tsijournals.com This method provides an efficient and sustainable alternative to traditional solvents.
Another significant green strategy is the use of iodine as a catalyst in a one-pot, three-component condensation reaction to produce imidazo[1,2-a]pyrazine derivatives. This reaction proceeds at room temperature, which reduces energy consumption. rsc.org Iodine is an inexpensive, readily available, and benign catalyst, making this a cost-effective and eco-friendly procedure. rsc.org The development of such environmentally friendly and efficient MCRs is a critical topic in green chemistry.
To avoid the use of hazardous reagents like molecular bromine, alternative brominating agents have been employed. For the preparation of phenacyl bromides, which are precursors for imidazo[1,2-a]pyrazine synthesis, bromination of acetophenones with copper bromide in ethyl acetate has been utilized as a greener alternative. tsijournals.com
Furthermore, the use of air as an oxidant in copper(I)-catalyzed synthesis of related imidazo[1,2-a]pyridines highlights another green chemistry principle. Air is an abundant and low-cost oxidant that does not produce toxic byproducts, aligning with the goal of developing sustainable chemical processes. While this specific example is for a related heterocycle, the principle can be extended to the synthesis of imidazo[1,2-a]pyrazines.
These examples demonstrate a commitment to developing more sustainable synthetic routes to imidazo[1,2-a]pyrazines, focusing on the use of greener solvents, milder reaction conditions, less hazardous reagents, and catalytic processes.
Table 2: Green Chemistry Approaches in Imidazo[1,2-A]pyrazine Synthesis
| Green Chemistry Approach | Methodology | Advantages | Reference |
| Use of Green Solvents | Groebke–Blackburn–Bienaymé reaction in eucalyptol. | Use of a renewable and biodegradable solvent, reducing environmental impact. | tsijournals.com |
| Benign Catalyst and Mild Conditions | Iodine-catalyzed three-component condensation at room temperature. | Energy efficient, cost-effective, and uses a non-toxic catalyst. | rsc.org |
| Avoidance of Hazardous Reagents | Bromination of acetophenones with copper bromide instead of molecular bromine. | Reduces the use of hazardous and corrosive reagents. | tsijournals.com |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazin 2 Amine Derivatives
Impact of Substitutions on Pharmacological Activity
The pharmacological profile of imidazo[1,2-a]pyrazine (B1224502) derivatives can be significantly altered by introducing various substituents at different positions on the bicyclic ring system.
Modifications at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework have been a primary focus of SAR studies. A flexible synthetic route allows for the development of both 2- and 3-aryl substituted regioisomers, which has been instrumental in probing the SAR of these compounds as potential antibacterial agents. nih.gov For instance, in the pursuit of antioxidant agents, various substitutions were introduced at these three positions. The general strategy often involves synthesizing an 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine intermediate, which then allows for diverse nucleophilic substitutions at the C8 position. Further modifications can be introduced at the C3 position after the formation of the fused heterocyclic system. The nature of the substituent at the C2 position can be varied during the initial ring formation.
In one study, a bromine substitution at the C3 position was found to be significant for good antioxidant activity. For example, a compound with a bromo substitution at C3 showed slightly better antioxidant activity (IC50 of 9.75 µM) compared to a similar compound with hydrogen at the same position (IC50 of 12.5 µM).
SAR analysis has consistently revealed that amination at the C8 position is a key determinant for enhancing the antioxidant properties of imidazo[1,2-a]pyrazine derivatives. The presence of an amino group at this position is considered necessary for good antioxidant activity. To explore this, various cyclic and acyclic secondary amines, such as morpholine (B109124), piperidine, diethanolamine (B148213), and pyrrolidine, have been introduced at the C8 position via nucleophilic substitution on an 8-bromo precursor.
Among the various amino substitutions tested, diethanolamine was found to be one of the most effective, followed by morpholine. It is suggested that the hydroxyl groups within the diethanolamine substituent increase the capacity to scavenge free radicals. The morpholine derivative also demonstrated powerful antioxidant and free radical scavenging properties. This highlights the critical role of the C8-amino group in conferring potent antioxidant activity to the imidazo[1,2-a]pyrazine core.
The electronic properties of substituents on the imidazo[1,2-a]pyrazine scaffold play a pivotal role in modulating biological activity, particularly for anticancer applications. researchgate.netrsc.org The differences between electron-donating and electron-withdrawing groups, especially at the C2 position, can greatly impact the resulting cytotoxic effects in various cancer cells. researchgate.net
Studies on a series of imidazo[1,2-a]pyrazine derivatives showed that variations of electron-donating functional amine groups at the C3 position significantly influenced anticancer activity. rsc.org For example, a compound with a tert-butylamine (B42293) group (a strong electron-donating group) at the C3 position showed good anticancer activity against multiple cell lines. rsc.org Its activity was superior to derivatives containing cyclohexylamine (B46788) or a parent amine group at the same position, which follows the increasing order of electron-donating nature. rsc.org Similarly, a derivative with electron-donating groups at both the C3 (tert-butylamine) and C2 (N,N-dimethyl aniline) positions retained decent activity. rsc.org
Conversely, the introduction of electron-withdrawing groups, such as a nitro group, at the meta position of a C2-phenyl ring resulted in lesser anticancer activity. rsc.org This diminished activity was attributed to potential steric hindrance between the nitro group and the imidazopyrazine ring, which was not observed when the nitro group was at the para position. rsc.org
The steric bulk of substituents, particularly in ortho positions, can influence the activity of imidazo[1,2-a]pyrazine derivatives. Drawing inspiration from coelenterazine, a natural product with two bulky ortho substitutions on its pyrazine (B50134) framework, researchers have explored the effect of such substitutions on the imidazo[1,2-a]pyrazine core.
SAR in Specific Therapeutic Areas
The imidazo[1,2-a]pyrazine core is an essential scaffold for anticancer activity. researchgate.netrsc.org Extensive SAR studies have been conducted to optimize this activity against various cancer cell lines, including laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and human skin cancer (A375). rsc.org
Key SAR findings indicate that the nature of the substituents at the C2 and C3 positions is critical. rsc.orgnih.gov For instance, derivatives with a pyridin-4-yl group at the C2 position and a benzyl (B1604629) group at the C3 position displayed potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy, with an IC50 of 0.16 µM. nih.gov This compound also exhibited the most potent cytotoxic effect across three cancer cell lines. nih.gov
The electronic nature of the substituents is a major determinant of efficacy. As detailed in section 3.1.3, electron-donating groups, particularly amines at the C3 position, generally enhance anticancer activity. rsc.org Compound 10b , featuring a tert-butylamine at C3 and a 4-nitrophenyl at C2, demonstrated good activity across several cell lines. rsc.org The presence of an N,N-dimethyl aniline (B41778) group at the C2-phenyl ring in compound 10i also led to decent activity against MCF-7 and A375 cells. rsc.org
The position of substituents on the C2-phenyl ring also matters. Compounds with an amine substitution at the ortho position of the aryl ring showed significant inhibition. rsc.org In contrast, a nitro group at the meta position led to a twofold decrease in activity compared to compounds with the same group at the para position, likely due to steric hindrance. rsc.org
The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Compound | R1 (at C3) | R2 (at C2) | Hep-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A375 IC50 (µM) |
| 10b | tert-butylamine | 4-Nitrophenyl | 20 | 18 | 21 | 16 |
| 10f | tert-butylamine | 2-Aminophenyl | 25 | 20 | 26 | 20 |
| 10i | tert-butylamine | 4-(N,N-dimethylamino)phenyl | >100 | >100 | 17 | 16 |
| 10k | Cyclohexylamine | 4-Nitrophenyl | 35 | 40 | 32 | 30 |
| 10d | Amine | 4-Nitrophenyl | 46 | 50 | 41 | 45 |
| 10e | Amine | 3-Nitrophenyl | >100 | >100 | >100 | >100 |
| Data sourced from RSC Advances. rsc.org |
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as a promising class of compounds with significant antibacterial and antifungal properties. espublisher.comtsijournals.com These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). espublisher.com The mechanism of action for some of these derivatives is believed to involve the inhibition of crucial bacterial enzymes such as DNA gyrase and topoisomerase IV. espublisher.com
A study exploring tetra-substituted imidazo[1,2-a]pyrazine derivatives revealed moderate to high antibacterial activity compared to the standard drug gentamicin. tsijournals.com Structure-activity relationship (SAR) studies have begun to elucidate the key structural features required for this antimicrobial activity. For instance, substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework have been investigated to understand their impact on efficacy.
The antibacterial data for a series of these compounds revealed that specific substitutions lead to promising activity against S. aureus and E. coli. tsijournals.com For example, certain derivatives showed significant zones of inhibition, indicating potent antibacterial action. tsijournals.com The antifungal activity of these compounds has also been evaluated, with some derivatives exhibiting excellent zones of inhibition against Candida albicans and Aspergillus niger. tsijournals.com
Interactive Table: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Organism | Activity | Reference |
|---|---|---|---|
| Derivative A | S. aureus | Promising | tsijournals.com |
| Derivative B | E. coli | Promising | tsijournals.com |
| Derivative C | C. albicans | Excellent | tsijournals.com |
Further computational analysis, including Quantitative Structure-Activity Relationship (QSAR) modeling, has been employed to identify the most promising candidates for further development. espublisher.com These studies have highlighted specific derivatives as having ideal physicochemical characteristics for antimicrobial drugs and have even predicted their likely molecular targets, such as Staphylococcus aureus Pyruvate carboxylase (SaPC). espublisher.com
Antileishmanial Activity
Leishmaniasis, a parasitic disease with significant global health impact, is another area where imidazo[1,2-a]pyrazine derivatives have shown therapeutic potential. Research has identified this scaffold as a promising starting point for the development of new antileishmanial agents.
A notable study reported the discovery of an imidazo[1,2-a]pyrazine-based hit compound, CTN1122, which demonstrated potent activity against Leishmania major. nih.govresearchgate.net This compound was found to target the intramacrophage amastigotes, the clinically relevant form of the parasite. Further optimization of this lead compound led to the synthesis of a series of 2,3-diaryl- and 2,3,8-trisubstituted imidazo[1,2-a]pyrazines.
SAR studies on these derivatives revealed that modifications at the C3 and C8 positions of the imidazo[1,2-a]pyrazine core are crucial for antileishmanial efficacy. Specifically, the introduction of a polar moiety at the C-8 position led to compounds with very good activity against both the promastigote and amastigote forms of L. major, with IC50 values in the micromolar to submicromolar range. Importantly, these potent derivatives exhibited low cytotoxicity against macrophage and mouse fibroblast cell lines, indicating a favorable selectivity profile.
The putative molecular target for these promising antileishmanial compounds is believed to be Leishmania casein kinase 1 (L-CK1). nih.gov Homology modeling has provided insights into the structural basis for the inhibition of L-CK1 by these derivatives, highlighting the role of specific moieties at position 3 of the imidazo[1,2-a]pyrazine core in achieving potent inhibition. nih.gov
Interactive Table: Antileishmanial Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target | IC50 (µM) | Cytotoxicity | Putative Target | Reference |
|---|---|---|---|---|---|
| CTN1122 | L. major amastigotes | Potent | Low | L-CK1 | nih.govresearchgate.net |
| C-8 Substituted Derivative | L. major promastigotes | Micromolar | Low | L-CK1 | Not Specified |
Anti-TB Activity and QcrB Inhibition
While the imidazo[1,2-a]pyridine (B132010) scaffold has been extensively investigated for its potent anti-tuberculosis (anti-TB) activity, particularly as inhibitors of the cytochrome bcc complex subunit QcrB, there is a notable lack of specific research on imidazo[1,2-a]pyrazin-2-amine derivatives for this application. plos.orgnih.govbohrium.comnih.gov The existing literature predominantly focuses on the imidazo[1,2-a]pyridine analogues, which have demonstrated excellent inhibitory effectiveness against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. plos.orgnih.gov
For the imidazo[1,2-a]pyridine series, extensive SAR studies have been conducted, revealing that modifications to the amide and ether functionalities can significantly impact anti-TB potency. nih.gov These compounds have been confirmed to target QcrB, a crucial component of the electron transport chain in M. tuberculosis. plos.orgnih.govbohrium.com
ENPP1 Inhibition
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a significant target in cancer immunotherapy due to its role as a negative regulator of the cGAS-STING pathway. nih.gov Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1. nih.gov
A recent study detailed the discovery and optimization of a series of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors. nih.gov The initial hit compounds from this series displayed moderate inhibitory activity. Through systematic SAR studies, the potency of these compounds was significantly improved.
The SAR investigations revealed several key structural features for potent ENPP1 inhibition:
The imidazo[1,2-a]pyrazine core was found to be crucial for activity, as replacing it with other scaffolds such as 5-amino-substituted pyrazine, pyrazine, N-methylindole, oxazole, imidazo[1,2-a]pyridine, or espublisher.comtsijournals.comresearchgate.nettriazolo[4,3-a]pyridine resulted in a significant decrease or loss of potency. nih.gov
Molecular docking studies indicated that the nitrogen atom on the imidazo[1,2-a]pyrazine core and the carbonyl group of an amide substituent form hydrogen bonds with key amino acid residues in the ENPP1 active site. nih.gov
A phenyl group attached to the amide was shown to engage in π-π stacking interactions, while a benzene (B151609) ring at the C-8 position of the imidazo[1,2-a]pyrazine core participates in a π-cation interaction. nih.gov
These structural optimizations led to the development of a derivative with an IC50 value in the nanomolar range for ENPP1 inhibition. nih.gov This compound also demonstrated weak inhibition against other ENPP isoforms, highlighting its selectivity. nih.gov
Interactive Table: ENPP1 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Scaffold | ENPP1 IC50 | Selectivity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine | Nanomolar | High | nih.gov |
| 5-amino-substituted pyrazine | Micromolar | Not specified | nih.gov |
| Pyrazine | Very weak | Not specified | nih.gov |
AMPAR Negative Modulation and TARP γ-8 Selectivity
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are critical for fast synaptic transmission in the central nervous system, and their modulation is a key strategy for treating neurological disorders like epilepsy. nih.gov Transmembrane AMPAR regulatory proteins (TARPs), particularly the hippocampus-enriched TARP γ-8, offer a target for selective AMPAR modulation. nih.gov Imidazo[1,2-a]pyrazine derivatives have been discovered as a structurally distinct class of selective AMPAR/TARP γ-8 negative modulators. nih.govresearchgate.net
An initial high-throughput screening identified an imidazopyrazine compound as a promising γ-8 selective hit. nih.gov Subsequent SAR optimization led to the development of subnanomolar, brain-penetrant leads. nih.gov The SAR studies focused on modifications to the imidazo[1,2-a]pyrazine core and its substituents to enhance potency and selectivity for TARP γ-8.
The mechanism of action of these negative modulators is believed to involve the partial disruption of the interaction between the TARP and the pore-forming subunit of the AMPA receptor. nih.gov While the imidazopyrazine leads showed high potency, they were found to have high in vivo clearance, which limited their further development. nih.gov This led to the exploration of isosteric replacements for the imidazopyrazine core, such as the pyrazolopyrimidine scaffold, which resulted in improved microsomal stability and efflux liabilities. nih.gov
Interactive Table: AMPAR/TARP γ-8 Negative Modulatory Activity
| Scaffold | Potency | Selectivity for TARP γ-8 | Key SAR Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine | Subnanomolar | High | Core essential for activity, but leads to high clearance | nih.govresearchgate.net |
Modulating Physiochemical Properties and Biological Activity through Structural Modifications
For instance, in the context of antimicrobial activity, substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework have been shown to have a substantial impact on both antibacterial and antifungal efficacy. tsijournals.com The introduction of different aryl and aliphatic groups at the C2 position, and various amine-containing moieties at the C8 position, has been explored to establish a clear SAR. tsijournals.com The presence of an amino group at the C8 position was found to be beneficial for antioxidant activity, which can be a desirable secondary property for antimicrobial agents. tsijournals.com
In the development of antileishmanial agents, the introduction of a polar moiety at the C-8 position of the 2,3-diaryl-imidazo[1,2-a]pyrazine scaffold was a key modification that led to enhanced activity against both promastigote and amastigote forms of L. major. This highlights the importance of substituent polarity in modulating the biological activity of this class of compounds.
Similarly, for AMPAR negative modulators, while the imidazo[1,2-a]pyrazine core provided high potency, its physicochemical properties resulted in high in vivo clearance. nih.gov This challenge was addressed by replacing the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold, which led to improved microsomal stability and reduced efflux, demonstrating how core scaffold modification can overcome pharmacokinetic limitations. nih.gov
Comparison of Imidazo[1,2-A]pyrazine and Imidazo[1,2-A]pyridine Scaffolds in Activity
The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds are closely related bicyclic heterocyclic systems that have both been explored for a wide range of biological activities. researchgate.net While they share a common imidazo (B10784944) ring, the presence of an additional nitrogen atom in the pyrazine ring of the former can lead to significant differences in their physicochemical properties and biological activities.
In the context of anticancer activity, a direct comparison of the two scaffolds has been reported. rsc.org In one study, a series of imidazo[1,2-a]pyridine derivatives were found to exhibit more significant anticancer activities than the corresponding imidazo[1,2-a]pyrazine series. rsc.org This suggests that the removal of the nitrogen atom at the 7-position of the pyrazine ring enhances the anticancer efficacy of these particular derivatives.
However, the superiority of one scaffold over the other is not absolute and appears to be dependent on the specific biological target and the nature of the substituents. For example, in the development of ENPP1 inhibitors, the imidazo[1,2-a]pyrazine scaffold was found to be superior to the imidazo[1,2-a]pyridine scaffold, with the latter showing weaker inhibitory potency. nih.gov
Both scaffolds have been investigated for a broad spectrum of activities, including antimicrobial, antiviral, and anti-inflammatory properties. espublisher.comrjraap.comnih.gov The imidazo[1,2-a]pyridine scaffold is arguably more extensively studied and is a component of several marketed drugs. rjraap.comnih.gov Nevertheless, the imidazo[1,2-a]pyrazine scaffold continues to emerge as a valuable pharmacophore in its own right, with demonstrated potential in various therapeutic areas. rsc.orgnih.gov The choice between these two scaffolds in drug design is therefore likely to be guided by the specific requirements of the biological target and the desired pharmacokinetic profile.
Mechanism of Action Studies of Imidazo 1,2 a Pyrazin 2 Amine Derivatives
Target Identification and Validation
The therapeutic potential of Imidazo[1,2-A]pyrazin-2-amine derivatives stems from their ability to interact with and inhibit a variety of protein targets. Researchers have successfully identified several key enzymes and receptors that are modulated by this class of compounds, validating them as promising scaffolds for drug discovery. The following sections detail the inhibitory activities against specific, validated targets.
Receptor Tyrosine Kinase (EphB4) Inhibition
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold have been identified as inhibitors of the receptor tyrosine kinase EphB4. nih.govtsijournals.com The Eph family of receptors, including EphB4, plays a crucial role in cellular processes such as angiogenesis, making them an attractive target in cancer therapy. koha-ptfs.co.uk Research has led to the development of imidazo[1,2-a]pyrazine diaryl ureas specifically designed to inhibit EphB4, highlighting the potential of this chemical class in targeting pathogenic cellular signaling pathways. tsijournals.com
PI3K Inhibition
The phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions like cell growth, proliferation, and survival, and their dysregulation is frequently observed in cancer. nih.govresearchgate.net Imidazo[1,2-a]pyrazine derivatives have emerged as potent PI3K inhibitors. nih.govnih.gov A conformational restriction strategy applied to the lead PI3K inhibitor ETP-46321 resulted in novel tricyclic imidazo[1,2-a]pyrazine derivatives. nih.gov This work led to the identification of molecule 8q, which demonstrated a favorable selectivity profile for PI3Kα/δ isoforms in vitro. nih.gov Another study described a series of 8-morpholinyl-imidazo[1,2-a]pyrazines that showed high potency against PI3Kδ and PI3Kα, with improved selectivity against the mTOR kinase. researchgate.net
| Compound | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 255 | 60 | 2.8 | >10 | researchgate.net |
Phosphodiesterase Inhibitory Activity
Imidazo[1,2-a]pyrazine derivatives have been shown to possess significant phosphodiesterase (PDE) inhibitory activities. nih.govnih.gov These enzymes are responsible for the degradation of cyclic nucleotides like cAMP and cGMP, which are important second messengers in various physiological processes. Inhibition of PDEs can lead to effects such as smooth muscle relaxation. nih.gov
Studies have shown that these derivatives can selectively inhibit different PDE isoenzymes. For instance, certain derivatives were found to be moderately potent in inhibiting the type IV isoenzyme of PDE (PDE4), while those containing a cyano group at the 2-position were potent inhibitors of the type III isoenzyme (PDE3). nih.gov This inhibitory action is believed to contribute to the bronchodilatory and cardiac-stimulating properties observed with some of these compounds. nih.govnih.gov The positive inotropic effect of 5-bromoimidazo[1,2-alpha]pyrazine, for example, was suggested to be linked to its phosphodiesterase-inhibiting properties. nih.gov More recent research has also identified imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of ENPP1, a phosphodiesterase that negatively regulates the cGAS-STING pathway. nih.gov
| Compound | ENPP1 IC50 (nM) | Reference |
|---|---|---|
| Compound 7 | 5.70 or 9.68 | nih.gov |
Aurora Kinase Inhibition (Aurora A and B)
Through structure-based design, potent Aurora A inhibitors with significant selectivity have been synthesized. nih.gov Co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A provided crucial insights into the binding interactions, which guided the design of inhibitors with up to 70-fold selectivity in cell-based assays. nih.gov Further research based on the structural knowledge of ligand-protein interactions across imidazo[1,2-a]pyrazine and related series has led to the discovery of derivatives with high selectivity for Aurora-A over Aurora-B in cellular environments. acs.org
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and synthesized as potential AChE inhibitors. researchgate.netscilit.com
Biological evaluations demonstrated that these compounds exhibited moderate to potent inhibitory activities against AChE. researchgate.net Among the synthesized compounds, one particular derivative, compound 14r, was identified as the most potent AChE inhibitor with an IC50 value of 0.47 µM. researchgate.netscilit.com This compound also showed moderate inhibitory activity against BuChE (IC50 = 11.02 µM), resulting in a selectivity index of 23.45 for AChE. researchgate.netscilit.com Molecular docking studies suggest that these inhibitors can bind simultaneously to both the catalytic active site and the peripheral anionic site of AChE. researchgate.netscilit.com
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 14r | 0.47 | 11.02 | 23.45 | researchgate.netscilit.com |
| Galantamine (Reference) | 5.01 | 18.46 | 3.68 | researchgate.netscilit.com |
Inhibition of Helicobacter pylori VirB11 ATPase (HP0525)
Helicobacter pylori is a bacterium linked to various gastric diseases, and its virulence is partly dependent on a type IV secretion system. ucl.ac.ukucl.ac.uk A key component of this system is the VirB11 ATPase, HP0525. Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of this ATPase. ucl.ac.ukucl.ac.uk
Subsequent synthesis and in vitro screening identified a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk A novel series of 8-amino imidazo[1,2-a] pyrazine (B50134) derivatives has also been developed to inhibit HP0525. researchgate.net This line of research aims to reduce the virulence of H. pylori by targeting its secretion apparatus, presenting a novel antibacterial strategy. ucl.ac.ukucl.ac.uk
Inhibition of the cGAS-STING Pathway via ENPP1 Hydrolysis
Recent studies have identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. ENPP1 functions by hydrolyzing the second messenger cyclic GMP-AMP (2'3'-cGAMP), thereby dampening the STING-mediated immune activation.
In a notable study, an imidazo[1,2-a]pyrazine derivative, compound 7 , was identified as a highly potent and selective inhibitor of ENPP1. nih.govnih.govfigshare.com This compound demonstrated significant inhibitory activity against ENPP1 with IC50 values of 5.70 nM and 9.68 nM in different assays, while exhibiting weak inhibition against related enzymes ENPP2 and ENPP3. nih.govnih.gov The inhibition of ENPP1 by compound 7 was shown to enhance the mRNA expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6, in the presence of cGAMP. nih.govnih.gov These findings underscore the potential of imidazo[1,2-a]pyrazine derivatives to modulate the cGAS-STING pathway, with implications for cancer immunotherapy. nih.govnih.gov
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivative Against ENPP Isoforms
| Compound | Target | IC50 (nM) |
| 7 | ENPP1 | 5.70 |
| 7 | ENPP1 | 9.68 |
| 7 | ENPP2 | Weak Inhibition |
| 7 | ENPP3 | Weak Inhibition |
Modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs)
Imidazo[1,2-a]pyrazine derivatives have been investigated for their modulatory effects on α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are central to fast synaptic transmission in the central nervous system. A series of 2-substituted-4,5-dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazine derivatives have been synthesized and identified as highly potent and selective competitive antagonists of AMPA receptors. nih.gov One particular water-soluble compound, 4 , demonstrated a high affinity for the receptor with an IC50 of 10 nM. nih.gov
Furthermore, another class of imidazo[1,2-a]pyrazines has been discovered as selective negative modulators of AMPARs that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.govresearchgate.net An initial high-throughput screening hit, imidazopyrazine 5 , led to the optimization of a series of potent and selective leads. nih.govresearchgate.net These compounds act by partially disrupting the interaction between the TARP and the pore-forming subunit of the ion channel. nih.gov
Table 2: Activity of Imidazo[1,2-a]pyrazine Derivatives as AMPA Receptor Modulators
| Compound | Mechanism | Target | Potency (IC50) |
| 4 | Competitive Antagonist | AMPA Receptor | 10 nM |
| 5 | Negative Modulator | AMPA Receptor / TARP γ-8 | HTS Hit |
Inhibition of SARS-CoV-2 Cell Entry via hACE2 and Spike Protein Binding
The scientific community has explored various small molecules for their potential to inhibit the entry of SARS-CoV-2 into host cells, a critical step mediated by the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. While research on the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold has shown promise in developing dual inhibitors of hACE2 and the spike protein, direct evidence for this compound derivatives in this specific mechanism is still emerging. researchgate.net
However, a study on antiviral activity identified an imadazo[1,2-a]pyrazine derivative, 3b , which exhibited potent activity against the human coronavirus 229E, with an IC50 of 56.96 µM. nih.govnih.gov Docking studies for this compound suggested a high affinity for the main protease (Mpro) of SARS-CoV-2, rather than a direct inhibition of the spike-hACE2 interaction. nih.govnih.gov This indicates that while the imidazo[1,2-a]pyrazine core is of interest in developing anti-coronavirus agents, the precise mechanism of action may vary depending on the specific substitutions on the scaffold.
Proteasome Inhibition (e.g., L. donovani proteasome)
Derivatives of imidazo[1,2-a]pyrazine have been identified as potent inhibitors of the proteasome in the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. The proteasome is a critical enzyme complex for parasite survival, making it an attractive drug target. A preclinical candidate, GSK3494245/DDD01305143/compound 8 , was developed from an initial imidazo[1,2-a]pyrazine hit compound. This optimized compound principally acts by inhibiting the chymotrypsin-like activity of the β5 subunit of the L. donovani proteasome. researchgate.net The development of this series highlights the potential of the imidazo[1,2-a]pyrazine scaffold in generating selective antiparasitic agents. researchgate.netnih.gov
Inhibition of 2-Trans-enoyl-acyl carrier protein reductase (InhA) in Mtb
The enzyme 2-trans-enoyl-acyl carrier protein reductase (InhA) is a crucial component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis (Mtb) and is the primary target of the frontline anti-tuberculosis drug isoniazid. While there has been extensive research into direct inhibitors of InhA to overcome resistance to isoniazid, the literature predominantly points to imidazo[1,2-a]pyridine (B132010) derivatives as effective inhibitors. researchgate.netorientjchem.orgnih.govnih.gov
Currently, there is a lack of specific research demonstrating the direct inhibition of InhA by this compound derivatives. Studies on related heterocyclic cores, such as imidazoquinolines, have explored their potential as InhA inhibitors, but these represent a different chemical scaffold. mdpi.com
Gastric H+/K+-ATPase Inhibition
A series of novel 6-substituted imidazo[1,2-a]pyrazines have been synthesized and evaluated as inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. nih.gov These compounds were found to be potent and reversible inhibitors of the enzyme. nih.gov The anti-secretory activity was assessed through a binding assay against H+/K+-ATPase isolated from hog gastric mucosa. nih.gov This mechanism of action suggests the potential utility of imidazo[1,2-a]pyrazine derivatives in the management of acid-related gastrointestinal disorders.
Molecular Interactions and Binding Modes
Understanding the molecular interactions and binding modes of Imidazo[1,2-a]pyrazine derivatives with their respective targets is crucial for structure-based drug design and optimization.
For the inhibition of the cGAS-STING pathway , docking studies of ENPP1 inhibitors would likely reveal key interactions within the enzyme's active site, explaining the high potency and selectivity of compounds like derivative 7 .
In the modulation of AMPA receptors , the binding of imidazo[1,2-a]indeno[1,2-e]pyrazine antagonists is expected to occur within the ligand-binding domain, competing with the endogenous agonist glutamate. For the TARP γ-8 selective negative modulators, these compounds are thought to bind at the interface between the TARP and the pore-forming subunit of the ion channel, thereby allosterically modulating receptor function. nih.gov
Regarding proteasome inhibition in L. donovani , high-resolution cryogenic electron microscopy (cryo-EM) structures of the Leishmania tarentolae 20S proteasome in complex with a related inhibitor, LXE408 , have provided significant insights. ebi.ac.uk These structures reveal a previously undiscovered inhibitor binding site located between the β4 and β5 proteasome subunits, explaining the non-competitive mode of inhibition. ebi.ac.uk
For gastric H+/K+-ATPase inhibition , studies on the related imidazo[1,2-a]pyridine inhibitors suggest that the protonated, positively charged form of the inhibitor is the active species. nih.gov It is hypothesized that these compounds bind to the luminal side of the H+/K+-ATPase, thereby blocking its function. nih.gov A similar binding mode is anticipated for the imidazo[1,2-a]pyrazine inhibitors.
Finally, in the context of the VirB11 ATPase , molecular docking studies of an imidazo[1,2-a]pyrazine inhibitor have suggested that it binds within the ATP-binding site. nih.gov Specifically, the core imidazo[1,2-a]pyrazine moiety is proposed to occupy the ribose-binding region, while other substituents can extend into the purine-binding region. nih.gov
Hydrogen Bond Interactions
Hydrogen bonds are a fundamental aspect of molecular recognition and are pivotal in the mechanism of action of imidazo[1,2-a]pyrazine derivatives. These interactions occur when a hydrogen atom is shared between two electronegative atoms, such as nitrogen or oxygen, stabilizing the binding of the small molecule to the protein's active site.
The core structure of imidazo[1,2-a]pyrazine contains nitrogen atoms that can act as hydrogen bond acceptors. Systematic analysis of pyrazine-based ligands co-crystallized in protein targets has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom. Additionally, the hydrogen atoms on the pyrazine ring can serve as weak hydrogen bond donors. This dual capability allows the imidazo[1,2-a]pyrazine scaffold to form a network of hydrogen bonds within an enzyme's active site, contributing significantly to its binding affinity and inhibitory activity.
In studies of imidazo[1,2-a]pyrazine derivatives as inhibitors of targets like the VirB11 ATPase, molecular docking simulations have provided insights into these interactions. These models suggest that the core imidazo[1,2-a]pyrazine moiety is often positioned within regions of the active site that are rich in amino acid residues capable of hydrogen bonding, such as the ribose-binding region of an ATP-binding pocket. Specific substitutions on the imidazo[1,2-a]pyrazine ring can be tailored to form additional hydrogen bonds. For instance, the strategic placement of a sulfonamide group can lead to favorable interactions within a phosphate-binding region of an enzyme, further anchoring the inhibitor.
The imidazole (B134444) component of the fused ring system also plays a crucial role. Imidazole rings are well-known for their ability to participate in hydrogen bonding, acting as both donors and acceptors, which is a key feature in the catalytic mechanisms of many enzymes and the binding of various drugs.
| Interaction Type | Role of Imidazo[1,2-a]pyrazine Moiety | Significance in Binding |
| Hydrogen Bond Acceptor | Pyrazine Nitrogen Atoms | Forms strong, stabilizing bonds with hydrogen-donating amino acid residues (e.g., from Arginine, Lysine, Serine) in the active site. |
| Hydrogen Bond Donor | Pyrazine Ring Hydrogens | Engages in weaker, but cumulatively important, interactions with hydrogen-accepting residues (e.g., from Aspartate, Glutamate). |
| Modulation by Substituents | Groups like sulfonamides or amides | Create additional hydrogen bonding opportunities, enhancing potency and selectivity for the target protein. |
Computational Approaches in the Research of Imidazo 1,2 a Pyrazin 2 Amine
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyrazine (B1224502) derivatives, QSAR studies have been instrumental in understanding the key molecular features that govern their therapeutic effects.
QSAR models for imidazo[1,2-a]pyrazine derivatives often rely on a variety of physicochemical parameters to predict their biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, studies have shown that the anticancer activities of certain imidazo[1,2-a]pyrazine derivatives can be correlated with parameters such as the calculated logarithm of the partition coefficient (clogP), which is a measure of hydrophobicity, and steric parameters like molar refractivity (MR) and the Taft steric parameter (Es). dergipark.org.tr
In one study, the cytotoxic effects of a series of thirteen imidazo[1,2-a]pyrazine derivatives against different cancer cell lines were analyzed. The investigation utilized topological and electronic descriptors to build a predictive QSAR model. researchgate.net The topological descriptors included parameters like molecular weight and molar volume, while electronic descriptors encompassed total energy, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy. researchgate.net
A QSAR assessment of imidazo[1,2-a]pyrazine derivatives was also conducted to predict their permeability across the blood-brain barrier (BBB). This model utilized lipophilicity (WLOGP) and polarity (topological polar surface area, TPSA) as key physicochemical descriptors. espublisher.com Such analyses are crucial for the development of drugs targeting the central nervous system. espublisher.com
Table 1: Physicochemical Parameters Used in QSAR Studies of Imidazo[1,2-a]pyrazine Derivatives
| Parameter Category | Examples of Descriptors | Biological Activity Predicted |
| Hydrophobic | clogP, π | Anticancer activity |
| Electronic | σ, Ŧ, Total energy, E HOMO, E LUMO | Anticancer activity, Cytotoxicity |
| Steric | Es, MR, Molar Volume | Anticancer activity |
| Topological | Molecular Weight, TPSA | Cytotoxicity, BBB permeability |
This table is generated based on data from multiple sources. dergipark.org.trresearchgate.netespublisher.com
Principal Component Analysis (PCA) is a statistical technique frequently employed in QSAR studies to reduce the dimensionality of the data. When dealing with a large number of molecular descriptors, PCA helps in identifying the most significant variables that explain the variance in the dataset. For a series of imidazo[1,2-a]pyrazine derivatives, PCA was used to preprocess the data before developing the QSAR model for predicting cytotoxic effects. researchgate.net This initial analysis helps in selecting the most relevant descriptors and avoiding overfitting in the subsequent regression models.
Following the initial analysis and descriptor selection, various regression techniques are used to build the QSAR models. For imidazo[1,2-a]pyrazine derivatives, both linear and non-linear methods have been applied. researchgate.net
Partial Least Squares (PLS) is a regression method that is particularly useful when the number of predictor variables is high. It has been successfully used to establish a quantitative relationship between the structural features of imidazo[1,2-a]pyrazine derivatives and their cytotoxic activity. researchgate.net
Neural Network (NN) modeling, a non-linear approach, has also been employed to develop QSAR models for this class of compounds. researchgate.net NNs can capture complex, non-linear relationships between molecular descriptors and biological activity, which might be missed by linear methods. A study on imidazo[1,2-a]pyrazine derivatives reported a validated QSAR model with a high correlation coefficient (R² = 0.80) and good predictive ability (R² test = 0.93), demonstrating the utility of these advanced modeling techniques. researchgate.net
Molecular Docking and Virtual Screening
Molecular docking and virtual screening are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are extensively used in the research of imidazo[1,2-a]pyrazin-2-amine to understand its interactions with biological targets and to identify new potential inhibitors from large compound libraries.
Molecular docking simulations have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyrazine derivatives with various protein targets. For example, in the context of developing inhibitors for phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling, docking analysis was performed on 49 selective imidazo[1,2-a]pyrazine inhibitors. nih.gov These studies provided detailed insights into the specific amino acid residues within the active site that interact with the inhibitors, thereby guiding the design of new congeners with improved affinity. nih.gov
Similarly, docking studies on imidazo[1,2-a]pyrazine derivatives as inhibitors of the gastric H+/K+-ATPase have helped in understanding their mechanism of action at a molecular level. nih.gov Furthermore, in the pursuit of novel antibacterial agents, molecular docking of imidazo[1,2-a]pyridine-pyrazole conjugates into the active site of glucosamine-6-phosphate synthase has provided a comprehensive understanding of their putative binding modes. nih.gov
Table 2: Examples of Target Proteins for Imidazo[1,2-a]pyrazine Derivatives Studied by Molecular Docking
| Target Protein | Therapeutic Area | Key Findings from Docking |
| Phosphoinositide 3-kinase alpha (PI3Kα) | Cancer | Identification of key interactions in the active site, guiding new inhibitor design. nih.gov |
| Gastric H+/K+-ATPase | Gastrointestinal Disorders | Understanding the molecular basis of inhibitory activity. nih.gov |
| Glucosamine-6-phosphate synthase | Infectious Diseases | Elucidation of binding modes for antibacterial agents. nih.gov |
| Bruton's tyrosine kinase (BTK) | Cancer and Autoimmune Diseases | Potent compounds of the series 15, 27, 8n, and 38 showed good docking scores of -8.567, -7.465, -6.922, and -6.137, respectively. benthamscience.com |
| Tubulin | Cancer | Compound TB-25 was shown to fit well in the colchicine (B1669291) binding site of tubulin. nih.gov |
This table is generated based on data from multiple sources. nih.govnih.govnih.govbenthamscience.comnih.gov
Virtual high-throughput screening has been successfully employed to identify imidazo[1,2-a]pyrazine compounds as potential ATP mimics and ATPase inhibitors. ucl.ac.uk In a study targeting the VirB11 ATPase of Helicobacter pylori, a virtual screen identified the imidazo[1,2-a]pyrazine scaffold as a promising starting point for inhibitor development. ucl.ac.uk Subsequent in vitro screening confirmed that a synthesized compound from this series acted as a competitive inhibitor of ATP. ucl.ac.uk
This approach of using virtual screening to identify ATP-competitive inhibitors has also been applied to other targets. For instance, imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various kinases, where they compete with ATP for binding to the enzyme's active site. nih.gov These computational methods allow for the rapid and cost-effective screening of large chemical libraries to identify novel hit compounds that can be further optimized through medicinal chemistry efforts. nih.govrsc.orgchemrxiv.orgresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a fundamental computational tool in the investigation of the this compound scaffold and its derivatives. This quantum mechanical modeling method is instrumental in predicting molecular properties and understanding the relationship between a molecule's structure and its reactivity. nih.govscirp.org Researchers employ DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6–31G(d,p) or 6-31+G(d,p), to perform molecular geometry optimization. nih.govscirp.orgnih.gov This process identifies the most stable, lowest-energy conformation of the molecule, which is a prerequisite for further computational analysis. scirp.org The insights gained from DFT are crucial, as properties like electron density, steric effects, and orbital character significantly influence the biological activity of these compounds. nih.gov
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. scirp.orgyoutube.com The HOMO, being the outermost orbital containing electrons, relates to the molecule's ability to donate electrons, thus defining its nucleophilicity or basicity. youtube.comwikipedia.org Conversely, the LUMO, as the lowest energy orbital without electrons, determines the molecule's capacity to accept electrons, indicating its electrophilicity. youtube.comwikipedia.org
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key descriptor of chemical reactivity and stability. scirp.orgnih.gov A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. In contrast, a larger energy gap indicates greater kinetic stability. This analysis is vital in drug design for predicting how a molecule like this compound might interact with biological targets. wikipedia.org
| FMO Parameter | Description | Significance in Chemical Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher EHOMO indicates a greater tendency to donate electrons (higher nucleophilicity). scirp.org |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO indicates a greater tendency to accept electrons (higher electrophilicity). scirp.org |
| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule, providing insights into its electrostatic properties. wolfram.compreprints.org The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values. nih.govwolfram.com Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue denotes areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green represents regions with a neutral or near-zero potential. nih.gov
For the Imidazo[1,2-a]pyrazine framework, MEP analysis is crucial for identifying potential sites for intermolecular interactions, particularly hydrogen bonding. scirp.org In studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, negative potential is often localized around nitrogen atoms, highlighting them as nucleophilic centers, while positive potential is found around hydrogen atoms. nih.gov This information is invaluable in drug design for understanding how the molecule might bind to a receptor or enzyme active site. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to define chemical concepts like atoms and bonds. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM identifies critical points in the electron density field to characterize the nature of atomic interactions. wikipedia.org A key feature of this analysis is the Bond Critical Point (BCP), which exists between two bonded atoms. nih.gov The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ), reveal the type and strength of the chemical bond. amercrystalassn.org
QTAIM is used to study both covalent and noncovalent interactions within and between molecules. nih.govsemanticscholar.org By analyzing the links between critical sites, researchers can generate 3D molecular graphs that depict the type and strength of these interactions. nih.gov This allows for a detailed understanding of the bonding framework of this compound and its derivatives, which is essential for rational drug design. rsc.org
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method specifically used to identify and visualize weak noncovalent interactions. nih.govpiquemalresearch.com The RDG is a dimensionless quantity derived from the electron density and its gradient. piquemalresearch.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)), different types of interactions can be distinguished. nih.gov
This analysis generates 3D isosurfaces and 2D scatter plots where:
Blue isosurfaces correspond to strong, attractive interactions such as hydrogen bonds. nih.gov
Green isosurfaces indicate weak van der Waals interactions. nih.gov
Red isosurfaces signify repulsive interactions, often found within sterically crowded regions or inside rings. nih.gov
This technique provides a clear visual representation of the noncovalent forces that stabilize the molecular conformation or govern its binding to a target protein, which is of great importance in medicinal chemistry. nih.govresearchgate.net
In Silico ADMET and Drug-Likeness Prediction
Before costly synthesis and biological testing, in silico prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a standard procedure in modern drug discovery. nih.gov For derivatives of the Imidazo[1,2-a]pyrazine scaffold, various computational models and online tools are used to evaluate their pharmacokinetic profiles and potential toxicity. nih.govnih.gov These predictions help to filter out candidates that are unlikely to succeed due to poor bioavailability or adverse effects. researchgate.net
Drug-likeness is often assessed using guidelines such as Lipinski's Rule of Five, which sets criteria for molecular properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors and acceptors) that are associated with good oral absorption. researchgate.net Studies on related imidazopyridine and imidazopyrimidine compounds have shown that these scaffolds can be modified to possess promising drug-like characteristics and favorable ADMET profiles. nih.govnih.gov
| ADMET Parameter | Description | Importance in Drug Design |
|---|---|---|
| A bsorption | Predicts how well the compound is absorbed, often focusing on human intestinal absorption (HIA). | Crucial for determining oral bioavailability. |
| D istribution | Estimates properties like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Affects the compound's ability to reach its target site and its duration of action. |
| M etabolism | Predicts interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are key in drug metabolism. | Helps to foresee potential drug-drug interactions and metabolic instability. |
| E xcretion | Estimates the primary routes and rate of elimination from the body. | Influences dosing frequency and potential for accumulation. |
| T oxicity | Predicts various toxic endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.net | Essential for early identification of safety liabilities. |
Computational Drug Design Strategies
The Imidazo[1,2-a]pyrazine core is a versatile scaffold used in the design of compounds targeting a range of biological entities. researchgate.net Computational drug design strategies are central to these efforts, enabling the rational modification of the core structure to achieve desired activity and selectivity.
One primary strategy is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net For instance, the Imidazo[1,2-a]pyrazin-8-amine core has been used to design novel antagonists for adenosine (B11128) receptors (ARs), with molecular docking employed to understand the hypothetical binding modes within the A₃ receptor subtype. nih.govresearchgate.net Similarly, derivatives have been designed as AMPAR negative modulators nih.gov and CDK9 inhibitors for anticancer applications, with computational studies guiding the structural modifications. nih.gov These in silico approaches accelerate the design-synthesis-test cycle by prioritizing compounds with the highest predicted potency and most favorable interaction profiles, thereby optimizing the allocation of resources in drug discovery projects. researchgate.net
Preclinical Evaluation and Translational Research
In Vitro Efficacy Studies
The in vitro efficacy of Imidazo[1,2-A]pyrazin-2-amine and its derivatives has been explored across various therapeutic areas, including oncology, infectious diseases, and conditions associated with oxidative stress and enzymatic dysregulation. These studies provide foundational data on the compound's biological activities and potential mechanisms of action.
Cytotoxicity Assays on Cancer Cell Lines (e.g., HeLa, MCF7, MDAMB-231, SK-N-SH, Hep-2, HepG2, A375, Vero)
The cytotoxic potential of imidazo[1,2-a]pyrazine (B1224502) derivatives has been evaluated against a panel of human cancer cell lines. Early screenings of newly designed imidazo[1,2-a]pyrazine derivatives indicated a lack of significant cancer cell growth inhibition on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines at a concentration of 10 μg/mL. tsijournals.com This low cytotoxicity in certain cancer cell lines has been considered an advantage for their potential development as antioxidants.
However, derivatives from the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have demonstrated notable antiproliferative effects. For instance, specific imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives have shown remarkable inhibition of MCF-7 and MDA-MB-231 breast cancer cells. semanticscholar.org Similarly, certain imidazo[1,2-a]pyridine (B132010) hybrids have exhibited cytotoxic activity against A549 (lung cancer) and HepG2 (liver carcinoma) cells. researchgate.net One study on pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which share a core structural motif, identified compounds with IC50 values less than 10 µM against human neuroblastoma cells. mdpi.com
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 | Breast | 43.4 | semanticscholar.org |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 | Breast | 39.0 | semanticscholar.org |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 | Breast | 35.9 | semanticscholar.org |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 | Breast | 35.1 | semanticscholar.org |
| Imidazo[1,2-a]pyridine hybrid HB9 | A549 | Lung | 50.56 | researchgate.net |
| Imidazo[1,2-a]pyridine hybrid HB10 | HepG2 | Liver | 51.52 | researchgate.net |
Antimicrobial Susceptibility Testing
Imidazo[1,2-a]pyrazine derivatives have been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit moderate to high antibacterial activity. For example, several derivatives displayed pronounced activity against Staphylococcus aureus at a concentration of 100 μg/mL. In terms of antifungal activity, certain compounds showed excellent zones of inhibition against both Candida albicans and Aspergillus niger at a concentration of 50 μg/mL. tsijournals.com
While extensive Minimum Inhibitory Concentration (MIC) data for imidazo[1,2-a]pyrazine derivatives is not widely available in the reviewed literature, a study on the related imidazo[4,5-b]pyridine scaffold identified a derivative with a potent inhibitory effect against Bacillus cereus, recording an MIC of 0.07 mg/mL. mdpi.com This suggests that the broader imidazo-heterocyclic family is a promising area for the development of new antimicrobial agents.
| Compound Class | Microorganism | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | Staphylococcus aureus | Pronounced activity at 100 μg/mL | |
| Imidazo[1,2-a]pyrazine derivatives | Candida albicans | Excellent zone of inhibition at 50 μg/mL | tsijournals.com |
| Imidazo[1,2-a]pyrazine derivatives | Aspergillus niger | Excellent zone of inhibition at 50 μg/mL | tsijournals.com |
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus | MIC of 0.07 mg/mL | mdpi.com |
Antioxidant Assays (e.g., DPPH method)
The antioxidant potential of imidazo[1,2-a]pyrazine derivatives has been assessed, notably using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A study evaluating a series of these compounds reported IC50 values ranging from 8.54 μM to 28.1 μM. tsijournals.com Several of the tested compounds exhibited good antioxidant activity, with IC50 values from 8.54 to 14.26 μM, which is comparable to the standard antioxidant, ascorbic acid (IC50 of 5.84 μM). tsijournals.com The structure-activity relationship (SAR) from this research indicated that amination at the C8 position of the imidazo[1,2-a]pyrazine ring system tends to improve antioxidant activity. tsijournals.com
| Compound Series | Assay | IC50 Range (µM) | Standard (Ascorbic Acid) IC50 (µM) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | DPPH | 8.54 - 28.1 | 5.84 | tsijournals.com |
Enzyme Inhibition Assays
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of several key enzymes implicated in disease. One derivative, SCH 1473759, was found to be a picomolar inhibitor of Aurora kinases A and B, with a cellular IC50 of 25 nM for the inhibition of histone H3 phosphorylation. nih.gov Another study identified a novel imidazo[1,2-a]pyrazine derivative as a highly potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), with an IC50 value of 5.70 to 9.68 nM. nih.gov Furthermore, certain derivatives have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with the most potent compound showing an IC50 of 0.16 µM. nih.gov
| Target Enzyme | Compound Class | IC50 | Reference |
|---|---|---|---|
| Aurora Kinases A/B | Imidazo[1,2-a]pyrazine (SCH 1473759) | 25 nM (cellular) | nih.gov |
| ENPP1 | Imidazo[1,2-a]pyrazine derivative | 5.70 - 9.68 nM | nih.gov |
| CDK9 | Imidazo[1,2-a]pyrazine derivative | 0.16 µM | nih.gov |
Assessment of NF-κB Inhibitory Activity
The anti-inflammatory potential of compounds related to imidazo[1,2-a]pyrazine has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is limited, a study on a novel synthetic derivative of the closely related imidazo[1,2-a]pyridine scaffold demonstrated that its anti-inflammatory activity is mediated by the suppression of the NF-κB and STAT3 signaling pathways in MDA-MB-231 and SKOV3 cancer cell lines. nih.gov This was evidenced by the compound's ability to diminish the DNA-binding activity of NF-κB and boost the expression of IκBα, an inhibitor of NF-κB. nih.gov These findings suggest that the imidazo-heterocyclic core may be a valuable scaffold for developing NF-κB inhibitors.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
The pharmacokinetic and pharmacodynamic profiles of imidazo[1,2-a]pyrazine derivatives are crucial for their translation into clinical candidates. Research has shown that these compounds can be optimized to achieve favorable drug-like properties.
One study focusing on an imidazo[1,2-a]pyrazine derivative as an ENPP1 inhibitor reported that the compound exhibited efficient pharmacokinetic properties in vivo. nih.gov This favorable PK profile contributed to its ability to enhance the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov
In another study, imidazo[1,2-a]pyrazine derivatives were developed as selective negative modulators of AMPA receptors. While brain-penetrant compounds were identified, further development was hampered by high in vivo clearance. nih.gov This highlights a potential challenge in the development of this class of compounds that may require medicinal chemistry efforts to mitigate. The lead optimization of an imidazo-[1,2-a]-pyrazine-based Aurora kinase inhibitor led to a compound with significantly improved aqueous solubility, a key factor for its development as an injectable formulation. nih.gov
Although detailed parameters such as Cmax, Tmax, and AUC are not consistently reported across the literature for a wide range of these compounds, these initial studies underscore the potential to modify the imidazo[1,2-a]pyrazine scaffold to achieve desirable PK/PD characteristics for various therapeutic applications.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins is a crucial determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. While specific data on the plasma protein binding of this compound is not extensively available in public literature, studies on analogous heterocyclic compounds provide valuable insights. For many small molecule drug candidates, plasma protein binding is evaluated in preclinical species to predict the corresponding parameter in humans. Research suggests that for certain classes of compounds, data from rat models can serve as a reasonable initial surrogate for human protein binding. mdpi.com This is a critical consideration in the early stages of drug development, as high plasma protein binding can limit the free fraction of a drug available to exert its therapeutic effect.
Table 1: Representative Preclinical Pharmacokinetic Properties of Imidazo[1,2-a]pyrazine Analogs Note: The following table is a representative example based on typical preclinical data for heterocyclic compounds and does not represent specific data for this compound.
| Parameter | Species | Value |
| Plasma Protein Binding | Rat | Data not available |
| Human | Data not available | |
| Caco-2 Permeability (Papp) | - | Data not available |
Permeability Studies (e.g., CaCo-2 permeability)
The ability of a drug to be absorbed from the gastrointestinal tract is a key factor for oral drug delivery. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption. nih.govnih.govscispace.comadmescope.comjddtonline.inforesearchgate.netspringernature.com This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. nih.gov The apparent permeability coefficient (Papp) is determined to classify a compound's potential for oral absorption. scispace.com Although specific Papp values for this compound are not readily found in the literature, this assay is a standard component of the preclinical evaluation for any orally administered drug candidate from this chemical class.
Receptor Occupancy Studies
Understanding the engagement of a drug with its molecular target in a living organism is crucial for linking its mechanism of action to its pharmacological effect. For this compound derivatives, receptor occupancy studies have been particularly informative.
One notable derivative, JNJ-61432059, has been identified as a selective negative modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. nih.govmedchemexpress.com In vivo studies have demonstrated that following oral administration, JNJ-61432059 exhibits time- and dose-dependent receptor occupancy in the mouse hippocampus. nih.govmedchemexpress.compatsnap.com This target engagement is directly correlated with its observed anticonvulsant activity.
Furthermore, other derivatives of the Imidazo[1,2-a]pyrazin-8-amine core have been investigated as antagonists for adenosine (B11128) receptors. nih.govresearchgate.net Certain compounds within this series have shown good affinity for the human A3 adenosine receptor, indicating that the this compound scaffold can be tailored to interact with various CNS receptors. nih.govresearchgate.net
In Vivo Efficacy Models
The therapeutic potential of a new chemical entity is ultimately determined by its performance in relevant animal models of human diseases. For this compound derivatives, in vivo studies have focused on their potential applications in oncology and epilepsy.
Antitumor Efficacy in Murine Models
The anticancer potential of the imidazo[1,2-a]pyrazine scaffold has been explored in various studies. nih.govresearchgate.net While direct in vivo efficacy data for this compound in murine tumor models is limited in publicly accessible research, studies on structurally related imidazoquinoxaline analogs have shown promising results. nih.gov In one study, treatment with an imidazoquinoxaline derivative led to a significant decrease in tumor size in athymic mice xenografted with human melanoma cells. nih.gov These findings suggest that the broader class of imidazo-fused pyrazine (B50134) heterocycles warrants further investigation as potential anticancer agents.
Seizure Protection in Anticonvulsant Models
The efficacy of this compound derivatives in seizure protection has been demonstrated through the preclinical development of JNJ-61432059. nih.govmedchemexpress.com This compound has shown robust seizure protection in well-established anticonvulsant models in mice. nih.govmedchemexpress.compatsnap.com Specifically, it has demonstrated efficacy in the corneal kindling and pentylenetetrazole (PTZ) induced seizure models. nih.gov The protection observed in these models is directly linked to the compound's ability to occupy and modulate AMPA receptors in the brain. nih.govmedchemexpress.com
Toxicological Evaluation
A critical component of preclinical development is the assessment of a compound's safety profile. Toxicological studies are designed to identify potential adverse effects and determine a safe dose range for further studies.
Acute oral toxicity studies on certain imidazo-based heterocyclic derivatives, including some with an imidazo[1,2-a]pyrazine core, have been conducted in Wistar rats. nih.govresearchgate.net These studies indicated significant toxicity at higher doses (≥ 1000 mg/kg), with observed effects including hepatic damage and cholestasis. nih.govresearchgate.net In vitro assessments also suggested a potential for cytotoxicity and DNA fragmentation at high concentrations. nih.govresearchgate.net
In contrast, a 14-day oral treatment study with a series of imidazo[1,2-a]pyridine derivatives, a closely related chemical class, did not show any signs of hepatic or renal toxicity. nih.gov These differing results highlight the importance of specific substitution patterns on the core scaffold in determining the toxicological profile of a compound.
Cytotoxicity to Host Cells
A crucial aspect of preclinical safety assessment is determining the cytotoxic effect of a compound on non-cancerous host cells. Several studies have evaluated imidazo[1,2-a]pyrazine derivatives for their impact on the viability of normal cell lines. Generally, many derivatives from this class have exhibited a favorable cytotoxicity profile, showing significantly lower toxicity to normal cells compared to cancer cell lines.
For instance, a series of novel imidazo[1,2-a]pyrazine derivatives were evaluated for their antiproliferative activity against various cancer cell lines and their cytotoxicity towards normal lung cells. One notable compound from this series demonstrated excellent anticancer activity with IC50 values ranging from 6 to 320 nM across 14 different cancer cell lines, while importantly being non-toxic to normal lung cells nih.gov. This selectivity is a desirable characteristic for potential therapeutic agents.
In another study, various pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives were synthesized and tested for their cytotoxicity against the normal cell line MCF-12A. None of the synthesized compounds were found to be cytotoxic to these cells, indicating a good safety profile at the cellular level.
The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyrazine derivatives against non-cancerous cell lines.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives against Host Cells
| Compound/Derivative | Normal Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine Derivative 17 | Normal Lung Cells | Antiproliferation Assay | Non-toxic | nih.gov |
| Pyrazole-conjugated imidazo[1,2-a]pyrazines | MCF-12A | Cytotoxicity Assay | Non-cytotoxic | |
| Imidazo-pyridine/pyrazine heterocycles | Not Specified | Not Specified | Showed promising results against various cancer cell lines | nih.gov |
Hemolysis Assays
Hemolysis assays are important in vitro tests to evaluate the blood compatibility of a potential drug candidate by measuring the extent of red blood cell (RBC) lysis. Compounds that induce significant hemolysis can lead to anemia and other hematological toxicities.
A study investigating the toxicological profile of three imidazo-based heterocyclic derivatives (IG-01–007, IG-01–008, and IG-01–009) included a hemolysis assay using fresh whole blood from healthy rats. The compounds were tested at concentrations of 10 µM, 25 µM, 50 µM, and 100 µM. The results demonstrated that none of the tested compounds exhibited any significant hemolytic activity when compared to the positive control nih.gov. This suggests that these particular imidazo[1,2-a]pyrazine derivatives are non-hemolytic and may be safe for systemic administration in this regard. Another patent document also mentions that the hemolysis of an LNP preparation was tested and found to be negative, although specific details on the imidazo[1,2-a]pyrazine derivative involved were not provided epo.org.
Table 2: Hemolytic Activity of Imidazo-based Heterocyclic Derivatives
| Compound | Concentration Range | Result | Reference |
|---|---|---|---|
| IG-01–007 | 10 µM - 100 µM | Non-hemolytic | nih.gov |
| IG-01–008 | 10 µM - 100 µM | Non-hemolytic | nih.gov |
| IG-01–009 | 10 µM - 100 µM | Non-hemolytic | nih.gov |
DNA Fragmentation Assays
DNA fragmentation is a hallmark of apoptosis, or programmed cell death. Assays that detect DNA fragmentation, such as the DNA laddering assay or TUNEL assay, can provide insights into a compound's mechanism of action and its potential to induce apoptosis in target cells.
In a toxicological evaluation of imidazo-based heterocyclic derivatives, the compounds' ability to induce DNA fragmentation was assessed. The study reported that all the tested compounds, at a concentration of 50 µM, resulted in DNA fragmentation nih.govresearchgate.net. This finding suggests that these compounds have a notable impact on DNA integrity and may exert their biological effects, at least in part, by inducing apoptosis. Further investigation into the specific pathways of apoptosis induction would be necessary to fully characterize this effect. Another study also mentions that their most active compound caused cell cycle arrest and induced apoptosis, which is consistent with the observation of DNA fragmentation science.gov.
Acute Oral Toxicity Studies (e.g., OECD guidelines)
Acute oral toxicity studies are essential for determining the short-term adverse effects of a single high dose of a substance and for estimating the median lethal dose (LD50). These studies are often conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
One study on imidazo-based heterocyclic derivatives performed acute oral toxicity studies in Wistar rats according to OECD guidelines. The compounds were administered at doses of 300 mg/kg and 1000 mg/kg. The in-vivo study revealed significant toxicity at doses of ≥ 1000 mg/kg nih.gov. Another investigation of an imidazo[1,2-a]pyrazine derivative, A4, as a potential influenza virus inhibitor, included an in vivo acute toxicity assessment in Kunming mice. Following oral administration of A4 at a high dose of 1000 mg/kg, no mortality or poisoning symptoms were observed over a 7-day period nih.gov. The body weights of the treated mice increased at a rate comparable to the control group, suggesting a good safety profile at this dose nih.gov.
A separate study on phenylacetamide derivatives also utilized the OECD 423 guideline for acute oral toxicity testing, indicating this is a standard and accepted methodology for such evaluations nih.gov.
Table 3: Acute Oral Toxicity of Imidazo[1,2-a]pyrazine Derivatives
| Compound/Derivative | Animal Model | Guideline | Dose | Observation | Reference |
|---|---|---|---|---|---|
| Imidazo-based heterocycles | Wistar rats | OECD | ≥ 1000 mg/kg | Significant toxicity | nih.gov |
| Derivative A4 | Kunming mice | Not Specified | 1000 mg/kg | No mortality or poisoning symptoms | nih.gov |
Assessment of Hepatic and Renal Toxicity
The liver and kidneys are major organs involved in drug metabolism and excretion, making them susceptible to drug-induced toxicity. Therefore, the evaluation of potential hepatic and renal toxicity is a critical component of preclinical safety assessment.
In the acute oral toxicity study of imidazo-based heterocyclic derivatives, it was found that at doses of ≥ 1000 mg/kg, compounds IG-01–008 and IG-01–009 caused hepatic damage and cholestasis in liver tissues nih.govresearchgate.net. This indicates a potential for hepatotoxicity at higher doses for certain derivatives within this class. In contrast, a study on novel fused heterocycles-linked triazoles, which included imidazo[1,2-a]pyrazine derivatives, evaluated their cytotoxicity in rat primary hepatocytes. The most potent compounds in this series exhibited low hepatocyte toxicity sci-hub.box.
Information regarding the renal toxicity of imidazo[1,2-a]pyrazine derivatives is less prevalent in the currently available literature. Further studies are needed to comprehensively evaluate the nephrotoxic potential of this class of compounds.
Cardiotoxicity (hERG inhibition)
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, screening for hERG inhibition is a critical step in preclinical cardiotoxicity assessment.
Several studies have investigated the hERG inhibition potential of imidazo[1,2-a]pyrazine derivatives. In one study, a specific imidazo[1,2-a]pyrazine derivative, compound 26, was tested in a hERG binding assay and did not displace the radioligand [3H]dofetilide at concentrations as high as 10 µM, suggesting a low risk of hERG-related cardiotoxicity for this particular compound nih.gov. Another study focused on optimizing a series of compounds, including some with an imidazo[1,2-a]pyrazine core, and reported hERG activity for several derivatives. For instance, one compound showed 37% hERG binding at 10 µM, indicating a significant reduction in hERG activity compared to other analogues in the series rsc.org.
The following table presents hERG inhibition data for selected imidazo[1,2-a]pyrazine derivatives.
Table 4: hERG Inhibition by Imidazo[1,2-a]pyrazine Derivatives
| Compound/Derivative | Assay | Concentration | % Inhibition / IC50 | Reference |
|---|---|---|---|---|
| Compound 26 | [3H]dofetilide binding | 10 µM | <50% | nih.gov |
| Compound 27 | Patch clamp | 10 µM | 37% | rsc.org |
Genotoxic Properties
Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal aberrations. A positive finding in these assays can be a significant hurdle in drug development.
The genotoxic potential of imidazo[1,2-a]pyrazine derivatives has been investigated in several studies, with some conflicting results depending on the specific derivative and the assay used. For instance, a study on imidazopyrazinones reported a positive result in a micronucleus test (MNT), both with and without metabolic activation, suggesting a potential genotoxicity risk for this subclass sci-hub.se.
In contrast, another research effort on a series of imidazo[1,2-a]pyrazine-based PI3K inhibitors found that while the compounds were non-genotoxic in the Ames test (a bacterial reverse mutation assay), they did induce micronuclei formation in a micronucleus test and human chromosome aberration assays in the absence of metabolic activation scispace.com. This pattern of results suggests that the observed genotoxicity may not be due to direct DNA mutation but could be related to other mechanisms, such as aneuploidy. Furthermore, a patent for an ionizable liposome (B1194612) mentioned that the Ames test, mammalian erythrocyte micronucleus test, and in vitro mammalian cell chromosome aberration test for their LNP preparation were all negative epo.org.
These findings highlight the complexity of assessing genotoxicity and indicate that the genotoxic profile can vary significantly among different derivatives of the imidazo[1,2-a]pyrazine scaffold.
Future Research Directions and Therapeutic Potential
Development of Novel Imidazo[1,2-A]pyrazin-2-amine Derivatives with Enhanced Potency and Selectivity
A primary focus of ongoing research is the rational design and synthesis of new imidazo[1,2-a]pyrazine (B1224502) derivatives to enhance their potency against specific biological targets while improving selectivity over other related enzymes or receptors. This involves systematic modification of the core scaffold at various positions (C2, C3, C8) to probe structure-activity relationships (SAR). tsijournals.comresearchgate.net
Researchers have successfully developed derivatives with significant and specific inhibitory effects. For instance, a series of novel imidazo[1,2-a]pyridine (B132010) derivatives were designed as potent and selective COX-2 inhibitors, with some compounds demonstrating IC50 values as low as 0.05 µM and high selectivity indices. rjpbr.com Another study focused on imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors, resulting in compound TB-25, which exhibited a potent IC50 of 23 nM against HCT-116 cancer cells. nih.gov
Optimization of the 8-position of the imidazo[1,2-a]pyrazine scaffold has been shown to improve oral bioavailability and off-target kinase selectivity in Aurora kinase inhibitors. researchgate.net Similarly, medicinal chemistry efforts to create selective AMPAR negative modulators led to subnanomolar, brain-penetrant leads by optimizing the C-3 and C-8 positions. nih.gov The development of potent and selective inhibitors for targets like Tyk2 JH2 and c-Met has also been a fruitful area of research, with compounds showing IC50 values in the low nanomolar range. nih.govnih.gov
Table 1: Potency and Selectivity of Novel Imidazo[1,2-a]pyrazine and Analog Derivatives
| Compound/Derivative | Target | Potency (IC50) | Selectivity Index | Cell Line/Model |
| Derivative 5j | COX-2 | 0.05 µM | - | In vivo analgesic activity |
| Derivative 5i | COX-2 | - | 897.19 | In vitro assay |
| TB-25 | Tubulin Polymerization | 23 nM | - | HCT-116 cells |
| Compound 29 | Adenosine (B11128) A3 Receptor | - | High vs other ARs | In vitro assay |
| Compound 7 | ENPP1 | 5.70 or 9.68 nM | Weak inhibition of ENPP2/3 | In vitro assay |
| Compound 31 | c-Met Kinase | 12.8 nmol/L | >78-fold vs 16 other kinases | EBC-1 cells |
| Compound 6 | Tyk2 JH2 | Kᵢ = 0.015 to 0.035 nM | - | In vitro assay |
| Compound 14 | VirB11 ATPase | 7 µM | - | In vitro screening |
Data sourced from multiple research articles. rjpbr.comnih.govnih.govnih.govnih.govnih.govucl.ac.uk
Exploration of New Target Mechanisms
The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold is being expanded by exploring its activity against new biological targets implicated in a range of diseases. Initially recognized for activities like phosphodiesterase inhibition, the scaffold is now being investigated for novel mechanisms of action. tsijournals.com
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of several key enzymes:
ENPP1: As a negative regulator of the cGAS-STING pathway, ENPP1 is a promising target for cancer immunotherapy. A recently identified imidazo[1,2-a]pyrazine derivative is a highly potent and selective ENPP1 inhibitor, enhancing the STING pathway's downstream gene expression. nih.gov
Tubulin Polymerization: A series of novel derivatives were found to inhibit tubulin polymerization, fitting into the colchicine (B1669291) binding site. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Aurora Kinases: These enzymes are crucial for cell division, and their abnormal expression is linked to cancer. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors. researchgate.netnih.gov
Adenosine Receptors: The imidazo[1,2-a]pyrazine core has been used to design novel antagonists for the human A3 and A2A adenosine receptor subtypes, which are involved in various physiological processes. nih.gov
Matrix Metalloproteinase-9 (MMP-9): Certain carbothioamide derivatives of imidazo[1,2-a]pyrazine have shown potential as enzymatic inhibitors of MMP-9, an enzyme involved in cancer metastasis. tandfonline.com
VirB11 ATPase: This enzyme is a key component of the bacterial type IV secretion system. A series of 8-amino imidazo[1,2-a] pyrazine (B50134) derivatives have been developed as inhibitors of the VirB11 ATPase HP0525. researchgate.net
This diversification of targets highlights the scaffold's versatility and potential for development into treatments for a wide range of diseases, from cancer to inflammatory conditions and bacterial infections. rsc.orgnih.gov
Application in Combination Therapies (e.g., with anti-PD-1 antibody)
A significant future direction for imidazo[1,2-a]pyrazine-based therapeutics is their use in combination therapies to achieve synergistic effects and overcome drug resistance. One promising area is combining these targeted inhibitors with immunotherapy.
A recent study demonstrated that an imidazo[1,2-a]pyrazine derivative, which acts as a potent ENPP1 inhibitor, can enhance the antitumor efficacy of an anti-PD-1 antibody. nih.gov ENPP1 negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers anti-tumor immune responses. By inhibiting ENPP1, the compound stimulates the STING pathway, leading to an enhanced immune response against the tumor. nih.gov
In a murine model, the combination of the ENPP1 inhibitor (at 80 mg/kg) with an anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% and improved survival. nih.gov This suggests that imidazo[1,2-a]pyrazine-based agents could be used to sensitize tumors to immune checkpoint inhibitors, representing a powerful strategy for cancer treatment.
Design of Bivalent Compounds
Another innovative approach is the design of bivalent compounds that incorporate the imidazo[1,2-a]pyrazine scaffold. Bivalent molecules are designed to interact with two different targets or two separate binding sites on the same target, potentially leading to increased potency, selectivity, and novel mechanisms of action.
Research has been conducted on incorporating a lead imidazo[1,2-a]pyrazine inhibitor into peptide-small molecule bivalent compounds. ucl.ac.uk In one such design, the small molecule moiety, an imidazo[1,2-a]pyrazine derivative, targets the active site of the VirB11 ATPase, a hexameric enzyme essential for bacterial virulence. The peptide moiety is designed to disrupt the formation of the VirB11 hexamer. By targeting both the enzyme's active site and its quaternary structure, these bivalent compounds aim to inhibit its function more effectively than either moiety alone. ucl.ac.uk
While initial studies of these specific bivalent compounds did not show inhibition at the concentrations tested, the concept represents a promising avenue for future research. ucl.ac.uk This strategy could be applied to other targets where disrupting protein-protein interactions in addition to active site inhibition would be beneficial.
Integration of Multicomponent Reactions for Library Generation
The efficient synthesis of diverse chemical libraries is crucial for the discovery of new therapeutic agents. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are powerful tools for generating molecular complexity and diversity. nih.govrsc.org
The Groebke–Blackburn–Bienaymé reaction (GBB-3MCR) has emerged as a key methodology for synthesizing libraries of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. researchgate.netmdpi.com This three-component condensation involves an aminoazine (like 2-aminopyrazine), an aldehyde, and an isonitrile, and it is often catalyzed by acid. researchgate.net This approach allows for the rapid and efficient assembly of a wide range of substituted derivatives by varying the components used in the reaction. researchgate.netnih.gov
Researchers have successfully used MCRs to create libraries of these compounds, facilitating the exploration of structure-activity relationships. researchgate.netnih.gov For example, a library of sixty imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine analogs was synthesized using a combination of microwave-assisted MCRs and subsequent cross-coupling reactions. nih.gov The use of MCRs is advantageous as they are often more atom-economical, less time-consuming, and simplify product purification since most starting materials are incorporated into the final product. nih.govrsc.org
Addressing Challenges in Structural Identification
A significant challenge in the study of imidazo[1,2-a]pyrazines, particularly those formed during processes like the pyrolysis of amino acids, is their complete and unambiguous structural identification. researchgate.netresearchgate.net The potential for isomerism and the complexity of the fused heterocyclic system necessitate robust analytical techniques to confirm the precise structure of newly synthesized derivatives.
To address this, researchers rely on a combination of modern spectroscopic methods. The primary tools for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to determine the connectivity of atoms and the substitution pattern on the heterocyclic core. tandfonline.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the synthesized compounds. tsijournals.comtandfonline.com
In many cases, the synthesis of regioisomers is possible, and analytical methods are key to distinguishing between them. For instance, two distinct synthetic routes have been established to selectively deliver either 2- or 3-aryl substituted imidazo[1,2-a]pyrazine regioisomers, with their structures confirmed through careful analysis. ucl.ac.uk As new, more complex derivatives are designed, the continued application and development of advanced analytical techniques will be essential to ensure accurate structural assignment, which is fundamental to understanding structure-activity relationships. researchgate.net
Refinement of Green and Efficient Synthetic Methods
In line with the principles of green chemistry, a key research direction is the development of more environmentally friendly and efficient methods for the synthesis of imidazo[1,2-a]pyrazines. Traditional synthetic routes can sometimes involve harsh conditions, hazardous reagents, or produce significant waste.
Recent advancements have focused on several green chemistry strategies:
Microwave Irradiation: Using microwave assistance can dramatically reduce reaction times, increase yields, and improve selectivity compared to conventional heating. nih.govacs.org
Green Solvents: Researchers are replacing traditional organic solvents with more benign alternatives. Successful syntheses have been reported in green solvents like a water-isopropanol (H₂O-IPA) mixture and eucalyptol. researchgate.netacs.org
Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification process. acs.orgnih.gov
Eco-Friendly Catalysts: When a catalyst is necessary, the focus is on using cheaper, less toxic, and more readily available options. For example, molecular iodine has been employed as a cost-effective, benign, and efficient catalyst for one-pot, three-component syntheses of imidazo[1,2-a]pyrazines. nih.govrsc.org
Avoiding Hazardous Reagents: Methods are being developed to avoid the use of hazardous materials like molecular bromine for bromination steps, opting instead for reagents like N-bromosuccinimide (NBS) or copper bromide, which are safer and lead to simpler workups. tsijournals.com
These refinements not only reduce the environmental impact of synthesizing these valuable compounds but also often lead to more efficient and cost-effective processes, which is crucial for large-scale production and drug development. nih.govacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
